N,N'-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine
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Overview
Description
N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine: is a complex organic compound known for its unique structure and properties. It is often used in coordination chemistry and materials science due to its ability to form stable complexes with various metal ions. The compound’s structure includes a cyclohexane backbone with salicylidene groups, which are further substituted with tert-butyl and heptadecafluorooctyl groups, enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine typically involves the condensation reaction between 3-tert-butyl-5-(heptadecafluorooctyl)salicylaldehyde and trans-1,2-cyclohexanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The salicylidene groups can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine involves its ability to coordinate with metal ions through the nitrogen and oxygen atoms of the salicylidene groups. This coordination forms stable complexes that can participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine: A similar compound with tert-butyl groups but without the heptadecafluorooctyl substitution.
N,N’-Bis(3-tert-butyl-5-(perfluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine: A closely related compound with perfluorooctyl groups instead of heptadecafluorooctyl groups.
Uniqueness
The presence of heptadecafluorooctyl groups in N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine imparts unique properties such as enhanced hydrophobicity and stability, making it particularly useful in applications requiring robust and durable materials .
Properties
Molecular Formula |
C44H36F34N2O2 |
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Molecular Weight |
1270.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[[(1R,2R)-2-[[3-tert-butyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-2-hydroxyphenyl]methylideneamino]cyclohexyl]iminomethyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol |
InChI |
InChI=1S/C44H36F34N2O2/c1-27(2,3)21-13-19(29(45,46)31(49,50)33(53,54)35(57,58)37(61,62)39(65,66)41(69,70)43(73,74)75)11-17(25(21)81)15-79-23-9-7-8-10-24(23)80-16-18-12-20(14-22(26(18)82)28(4,5)6)30(47,48)32(51,52)34(55,56)36(59,60)38(63,64)40(67,68)42(71,72)44(76,77)78/h11-16,23-24,81-82H,7-10H2,1-6H3/t23-,24-/m1/s1 |
InChI Key |
JLYAJKMTSYBUFR-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)(C)C)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)(C)C)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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